Tris(2,2'-bipyridine)iron(2+)
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
iron(2+);2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.Fe/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBAONBNPIGDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24FeN6+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15025-74-8 (Parent), Array | |
| Record name | 2,2'-Bipyridine ferrous sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(2,2'-bipyridyl)-Fe(II) complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015025748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
524.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14263-81-1, 15025-74-8 | |
| Record name | 2,2'-Bipyridine ferrous sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(2,2'-bipyridyl)-Fe(II) complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015025748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthetic Methodologies and Advanced Structural Characterization of Tris 2,2 Bipyridine Iron 2+
Refined Synthetic Routes and Ligand Modifications
The synthesis of [Fe(bpy)₃]²⁺ can be achieved through several controlled methods, each offering distinct advantages. Furthermore, modifications to the bipyridine ligand and the use of confined environments provide avenues to tune the complex's properties.
Controlled Synthesis Techniques
The most common and straightforward synthesis involves the reaction of an iron(II) salt with three equivalents of 2,2'-bipyridine (B1663995) in a suitable solvent.
Solution-Based Synthesis : A standard method involves combining an aqueous solution of iron(II) sulfate (B86663) (FeSO₄) or iron(II) chloride (FeCl₂) with an ethanolic or aqueous solution of 2,2'-bipyridine. wikipedia.orglasalle.edu The intensely colored red-violet complex precipitates upon addition of a suitable counter-ion, such as tetrafluoroborate (B81430) (BF₄⁻) or perchlorate (B79767) (ClO₄⁻). lasalle.eduodinity.com The choice of solvent and counter-ion can influence the purity and crystal quality of the final product.
Mechanochemical Synthesis : A solid-state approach known as mechanochemistry can also be employed. This technique involves grinding solid iron(II) tetrafluoroborate with 2,2'-bipyridine in a precise stoichiometric ratio, avoiding the need for bulk solvents. wikipedia.org
The table below summarizes typical conditions for the solution-based synthesis.
| Iron(II) Precursor | Ligand | Solvent System | Counter-ion Source |
| Iron(II) Chloride (FeCl₂) | 2,2'-bipyridine | Water / Ethanol | Sodium Tetrafluoroborate (NaBF₄) |
| Iron(II) Sulfate (FeSO₄) | 2,2'-bipyridine | Water | - (Sulfate salt precipitates) |
Influence of Ligand Substituents on Complex Formation
Modifying the 2,2'-bipyridine ligand framework with various substituents can profoundly impact the steric and electronic properties of the resulting iron complex.
Steric Effects : The introduction of bulky substituents, such as methyl groups in the 3,3'-positions of the bipyridine rings, can create significant steric repulsion. unm.edu This repulsion can distort the octahedral geometry around the iron center, influencing the Fe-N bond lengths and potentially favoring the high-spin (HS) state over the low-spin (LS) state. unm.edu
Electronic and Functional Modifications : Attaching functional groups or polymers to the bipyridine ligand can alter the complex's properties and reactivity. For instance, high molecular weight poly(ethylene glycol) (PEG) has been attached to bipyridine ligands to create macroligands. nih.gov The resulting [Fe(bpy-PEG)₃]²⁺ complexes exhibit different formation kinetics and increased air sensitivity compared to the unmodified complex. nih.gov The redox properties of the iron center can also be systematically tuned through the electron-donating or electron-withdrawing nature of the substituents on the ligands. nih.gov
Encapsulation within Confined Environments (e.g., Zeolite Cages)
Synthesizing or encapsulating the [Fe(bpy)₃]²⁺ complex within the nanoscale cavities of porous materials like zeolites introduces steric confinement that can alter its physical and photophysical properties.
The complex can be prepared within the supercages of zeolite Y. nih.govresearchgate.net This is typically achieved by first exchanging the sodium ions in the zeolite framework with iron(II) ions, followed by the introduction of the 2,2'-bipyridine ligand, which diffuses into the cages to form the complex in situ. The confinement within the zeolite can lead to geometric distortions of the complex. nih.gov These encapsulated complexes have been studied for their altered photophysical behaviors, such as participating in energy transfer processes not observed in solution. nih.gov
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
A comprehensive understanding of the structure of [Fe(bpy)₃]²⁺, particularly the changes that occur during its transition between low-spin and high-spin states, requires the use of sophisticated analytical methods.
X-ray Crystallography and Bond Length Analysis
Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of [Fe(bpy)₃]²⁺ in its ground, low-spin state. The analysis provides accurate measurements of bond lengths and angles, confirming the pseudo-octahedral coordination geometry of the iron center.
A critical structural parameter is the Fe-N bond length, which is highly sensitive to the spin state of the iron(II) center (a d⁶ ion).
In the low-spin (LS) state (S=0), the six d-electrons occupy the t₂g orbitals, resulting in shorter, stronger Fe-N bonds. unm.edu
In the high-spin (HS) state (S=2), two electrons move into the antibonding e₉ orbitals, causing a significant elongation and weakening of the Fe-N bonds. osu.eduaip.org
This change in bond length is a hallmark of the spin crossover phenomenon and is consistently observed to be approximately 0.2 Å. aip.org While crystallography is ideal for the stable LS ground state, studying the transient, light-induced HS state often requires time-resolved techniques. The data below, derived from computational models benchmarked against experimental crystallographic and X-ray absorption data, illustrates the typical Fe-N bond lengths. aip.org
| Spin State | Fe-N Bond Length (Å) | Symmetry |
| Low-Spin (LS) | ~1.97 | D₃ |
| High-Spin (HS) | ~2.17 | C₁ (distorted) |
X-ray Absorption Spectroscopy (XAS): XANES and EXAFS Investigations
X-ray Absorption Spectroscopy (XAS) is an indispensable technique for probing the local electronic and geometric structure around the iron atom, especially for samples in solution or for studying transient species. aip.orgoptica.org The technique is divided into two main regions:
X-ray Absorption Near Edge Structure (XANES) : Also known as NEXAFS, this region at the beginning of the absorption edge provides information about the oxidation state and coordination geometry of the iron center. aip.orgaps.org The Fe K-edge XANES spectrum of [Fe(bpy)₃]²⁺ is highly sensitive to the structural changes accompanying the LS-to-HS transition. aip.orgmdpi.com Computational simulations of XANES spectra are often used to validate structural models of the complex in both spin states. desy.deresearchgate.net
Extended X-ray Absorption Fine Structure (EXAFS) : This region, extending several hundred eV past the absorption edge, contains information about the bond distances to neighboring atoms. Analysis of the EXAFS signal allows for the precise determination of the average Fe-N bond distance, making it a crucial tool for quantifying the ~0.2 Å bond elongation upon formation of the HS state in solution. aip.org Time-resolved XAS experiments have been instrumental in tracking the ultrafast structural dynamics of the spin crossover process. aip.org
Femtosecond Electron Diffraction for Structural Dynamics
Femtosecond Electron Diffraction (FED) is a powerful pump-probe technique utilized to investigate the ultrafast structural dynamics of molecules following photoexcitation. This method provides direct structural information by capturing diffraction patterns of a sample with extremely short electron pulses, on the order of femtoseconds to picoseconds. scholaris.ca In the context of tris(2,2'-bipyridine)iron(2+), often studied as Fe(bpy)₃₂, FED is employed to observe the atomic motions involved in the spin crossover (SCO) phenomenon. scholaris.caresearchgate.net
The process begins with a "pump" laser pulse that excites the molecule, initiating the transition from a low-spin (LS) state to a high-spin (HS) state. scholaris.ca Following this excitation, a precisely timed "probe" electron pulse scatters off the molecules. The resulting diffraction pattern is recorded at various time delays between the pump and probe pulses, allowing for the creation of a molecular movie of the structural changes. scholaris.canih.gov
For tris(2,2'-bipyridine)iron(2+), the key structural change upon photoinduced spin crossover is a significant elongation of the iron-nitrogen (Fe-N) bonds. scholaris.ca Upon transitioning to the high-spin state, the Fe-N bond is expected to elongate uniformly by approximately 0.2 Å. scholaris.ca This substantial change in bond length leads to a discernible alteration in the diffraction pattern, which can be tracked over time. scholaris.ca
Experiments on crystalline Fe(bpy)₃₂ have been conducted to map these atomic motions. researchgate.net Such studies are crucial for understanding the mechanics of the transition, as the single-crystal environment provides a well-defined system for observing the ultrafast dynamics. nih.gov While transient absorption spectroscopy can track the electronic evolution of the excited state population, FED provides direct, time-resolved structural information. scholaris.ca
The ultrafast transition to the high-spin state in [Fe(bpy)₃]²⁺ is known to occur on a sub-picosecond timescale, with some studies reporting the HS state is reached within approximately 100 femtoseconds. osu.eduaip.org FED experiments are designed to capture these rapid changes with high temporal resolution. For instance, experiments have been performed using ultrabright femtosecond electron sources with temporal instrument response functions of around 400 fs. researchgate.net
Theoretical calculations, such as those using density functional theory (DFT), complement experimental FED data by providing detailed structural parameters for both the low-spin and high-spin states, against which experimental observations can be benchmarked. aip.org
| State | Parameter | Value (Å) | Source |
|---|---|---|---|
| Low-Spin (LS) | Fe-N Bond Distance | 1.966 | aip.org |
| High-Spin (HS) | Fe-N Bond Distance (Expected Elongation) | ~2.166 | scholaris.caaip.org |
Electronic Structure and Spectroscopy of Tris 2,2 Bipyridine Iron 2+
Ground State Electronic Configuration and Spin State (Low-Spin)
The ground state of the [Fe(bpy)₃]²⁺ cation is characterized by a low-spin electronic configuration, which dictates its fundamental magnetic and spectroscopic properties.
In the [Fe(bpy)₃]²⁺ complex, the central iron(II) ion (Fe²⁺) possesses a d⁶ electron configuration. It is coordinated by three bidentate 2,2'-bipyridine (B1663995) ligands, creating a pseudo-octahedral coordination environment around the metal center. nih.gov This arrangement of ligands causes the five degenerate d-orbitals of the iron ion to split into two distinct energy levels due to electrostatic interactions, a phenomenon described by ligand field theory. libretexts.orgbyjus.com
The orbitals that point directly towards the ligands (the eg set, consisting of dz² and dx²-y²) are raised in energy, while the orbitals that lie between the ligands (the t₂g set, consisting of dxy, dxz, and dyz) are lowered in energy. libretexts.orgresearchgate.net The energy separation between these two sets of orbitals is known as the octahedral ligand field splitting parameter (Δo). odinity.com
The 2,2'-bipyridine ligand is a strong-field ligand, meaning it induces a large Δo. byjus.com For a d⁶ metal ion like Fe(II), if Δo is greater than the energy required to pair electrons in the same orbital (the spin-pairing energy), the energetically favorable configuration is for all six d-electrons to occupy the lower-energy t₂g orbitals. byjus.com This results in a (t₂g)⁶(eg)⁰ electronic configuration, which is defined as a low-spin state. researchgate.netodinity.com The ground state is therefore a singlet, designated as ¹A₁. researchgate.netaip.org
A direct consequence of the low-spin (t₂g)⁶ configuration is that all six d-electrons in the ground state of [Fe(bpy)₃]²⁺ are paired. With no unpaired electrons, the complex does not possess a net magnetic moment and is therefore diamagnetic. This property is a hallmark of low-spin d⁶ octahedral complexes.
Excited State Manifolds and Electronic Transitions
The rich spectroscopy of [Fe(bpy)₃]²⁺ arises from the presence of several accessible electronic excited states. Photoexcitation leads to the population of these states, initiating a series of rapid relaxation processes.
The most prominent feature in the electronic spectrum of [Fe(bpy)₃]²⁺ is an intense absorption band in the visible region. acs.orgwikipedia.org This absorption is attributed to a metal-to-ligand charge transfer (MLCT) transition. odinity.comacs.orgusc.edu In this process, a photon excites an electron from one of the filled, metal-centered t₂g orbitals to one of the empty, ligand-based π* orbitals of a bipyridine ligand. odinity.comacs.org
This initial excitation populates a singlet MLCT (¹MLCT) state. aip.orgrsc.org While this transition is responsible for the complex's strong color, the ¹MLCT state is extremely short-lived. acs.org It rapidly undergoes intersystem crossing to triplet MLCT (³MLCT) states. aip.org The MLCT excited state lifetime in [Fe(bpy)₃]²⁺ is known to be sub-picosecond. nih.govrsc.org
In addition to the ligand-based MLCT states, [Fe(bpy)₃]²⁺ also has accessible metal-centered excited states, known as ligand field (LF) or MC states. nih.govnih.gov These states arise from the promotion of an electron from the t₂g orbitals to the higher-energy eg orbitals. For [Fe(bpy)₃]²⁺, the LF states, particularly the high-spin quintet state (⁵T₂), are energetically situated below the MLCT manifold. acs.orgnih.gov
This energetic arrangement provides an extremely efficient deactivation pathway for the initially populated MLCT state. Following excitation to the ¹MLCT state, the complex undergoes an ultrafast cascade of non-radiative decay through the ³MLCT and subsequently into the lower-lying LF states, ultimately forming the ⁵T₂ state in less than 200 femtoseconds. nih.govnih.gov Ground state recovery from this LF state then occurs on a nanosecond timescale. nih.gov
UV-Visible absorption spectroscopy is a primary tool for characterizing the electronic transitions in [Fe(bpy)₃]²⁺. The spectrum displays distinct bands corresponding to the different types of electronic excitations.
The characteristic MLCT transition appears as a broad and intense band in the visible region, with a maximum absorption (λmax) at approximately 520-521 nm. odinity.comresearchgate.net Another band, also attributed to an MLCT transition, is observed in the near-UV region around 350 nm. researchgate.net At higher energies, in the ultraviolet region, more intense absorption bands are present which are assigned to spin-allowed π-π* transitions localized within the aromatic rings of the bipyridine ligands. acs.orgusc.eduacs.org
Table 1: UV-Visible Absorption Data for Tris(2,2'-bipyridine)iron(2+)
| Wavelength (λmax) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Assignment |
| ~520 nm | ~19,230 | 6,430 | ¹A₁ → ¹MLCT |
| ~350 nm | ~28,570 | - | ¹A₁ → ¹MLCT |
| ~333 nm | ~30,000 | - | π → π* |
Note: Molar absorptivity values can vary depending on the solvent and counter-ion.
Electronic Circular Dichroism (CD) Analysis and Exciton (B1674681) Transitions
The inherent chirality of the tris(2,2'-bipyridine)iron(2+) complex, which possesses a D3 symmetry helical structure, gives rise to distinct signals in electronic circular dichroism (CD) spectroscopy. mdpi.com This technique is a powerful tool for investigating the stereochemical and electronic properties of such chiral metal complexes in solution. mdpi.comnih.gov The CD spectrum of [Fe(bpy)3]2+ is characterized by features arising from both metal-centered d-d transitions and ligand-based π → π* transitions.
A key feature in the CD spectrum of tris(2,2'-bipyridine)iron(2+) is the phenomenon of exciton coupling. nih.govacs.org This occurs when the π → π* transitions of the three bipyridine ligands interact, leading to a splitting of the excited states. This interaction is particularly evident in the UV region of the spectrum, where the intense ligand-based absorptions occur. nih.gov The CD signals in this region are often bisignate, with the null of the CD signal coinciding with the maxima in the UV-visible absorption spectrum, a classic signature of exciton coupling. nih.gov These signals arise from the coupling of the π-π* transitions within the chromophores of the imine ligands. nih.gov Theoretical calculations have confirmed that the CD signals in the UV region are a result of this coupling of π-π* transitions. nih.gov
The analysis of exciton CD is crucial for understanding the origin of the optical activity in the complex. acs.orgnih.gov Time-dependent density functional theory (TD-DFT) has been successfully employed to simulate and interpret the CD spectra of [Fe(bpy)3]2+. acs.orgnih.gov These theoretical models have been instrumental in elucidating the nature of the metal-ligand orbital interactions and the origins of the optical activity of the exciton transitions. acs.orgnih.gov
Theoretical Approaches to Electronic Structure Determination
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become primary computational tools for investigating the electronic structure and spectroscopic properties of tris(2,2'-bipyridine)iron(2+). These methods have proven effective in modeling the geometry of both the low-spin ground state and the high-spin excited states of the complex. aip.org DFT calculations have successfully confirmed the D3 symmetry of the low-spin ground state. aip.org
TD-DFT, in particular, has been extensively used to calculate and interpret the electronic absorption and circular dichroism (CD) spectra of [Fe(bpy)3]2+. acs.orgnih.govaip.org Simulated CD spectra from TD-DFT calculations show reasonably good agreement with experimental data. acs.orgnih.gov These calculations have been crucial in assigning the nature of the observed electronic transitions, distinguishing between metal-to-ligand charge transfer (MLCT) bands and the ligand-centered (LC) π → π* transitions. odinity.com The MLCT peaks observed in the UV/Vis spectra correspond to the energy of the HOMO → LUMO transitions. odinity.com
The choice of functional and basis set is critical in these calculations. For instance, the PBE functional has been used to analyze the structures of the low-spin and high-spin states, with solvent effects modeled using conductor-like polarizable continuum models (C-PCM). aip.org The B3LYP functional has also been employed in the calculation of electronic spectra. acs.org
While DFT and TD-DFT are powerful for many applications, they can be challenged by systems with significant static correlation or near-degeneracy of states, which can be the case for the excited states of transition metal complexes. For such situations, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and the subsequent application of second-order perturbation theory (CASPT2) are often necessary for a more accurate description of the electronic structure.
Although detailed CASSCF/CASPT2 studies specifically on tris(2,2'-bipyridine)iron(2+) are not extensively reported in the primary literature, the known photochemical complexity of this molecule suggests that such methods would be highly valuable. The light-induced excited spin-state trapping (LIESST) phenomenon in [Fe(bpy)3]2+ involves multiple excited states with different spin multiplicities (singlets, triplets, and quintets) and intricate potential energy surfaces. nih.gov The accurate description of these surfaces, their crossings, and the dynamics of intersystem crossing often requires a multireference approach to correctly handle the electronic configurations involved. The failure of approximate exchange-correlation functionals in DFT to predict properties of open-shell systems can be traced to delocalization and static correlation errors, which multireference methods are designed to address. researchgate.net
A crucial aspect of computational chemistry is the validation of theoretical models against experimental results. For tris(2,2'-bipyridine)iron(2+), a variety of experimental data is available for benchmarking computational methods. DFT and TD-DFT calculations have been globally benchmarked against a wide range of experimental observables. aip.org
These benchmarks include comparisons with:
Ultraviolet-visible (UV-Vis) linear absorption spectra : Ensuring that the calculated transition energies and intensities match the experimental spectrum. aip.org
Circular Dichroism (CD) spectra : Validating that the computed chiroptical response accurately reproduces the experimental CD signals, which is a sensitive probe of the electronic and geometric structure. aip.org
Fe K-edge X-ray Absorption Near Edge Structure (XANES) spectra : This technique provides information about the local coordination environment and electronic structure of the iron center. Comparing simulated XANES spectra with experimental data provides a stringent test of the accuracy of the calculated geometry and electronic distribution around the metal. aip.org
Such comprehensive benchmarking has shown that the simulated structures from DFT calculations can nicely reproduce a range of experimental observables for [Fe(bpy)3]2+. aip.org
The electronic properties and reactivity of tris(2,2'-bipyridine)iron(2+) are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In this d6 low-spin complex, the HOMO is primarily of metal d-orbital character (specifically, from the t2g set in an idealized octahedral field). odinity.com The LUMO, on the other hand, is centered on the π* orbitals of the bipyridine ligands. odinity.com
This orbital arrangement dictates that the lowest energy electronic transitions are of the Metal-to-Ligand Charge Transfer (MLCT) type, where an electron is excited from the iron center to the ligand system. odinity.comacs.org These MLCT transitions are responsible for the strong absorption in the visible region of the spectrum, giving the complex its characteristic red color. odinity.comacs.org The energy of the MLCT peaks in the UV-Vis spectrum corresponds to the HOMO-LUMO energy gap. odinity.com For [Fe(bpy)3]2+, this energy has been determined to be 2.30 x 10^5 J/mol. odinity.com
Ultrafast Photophysical Dynamics and Spin Crossover Phenomena in Tris 2,2 Bipyridine Iron 2+
Photoinduced Spin Crossover (SCO) Mechanisms
The photoinduced spin crossover (SCO) in Tris(2,2'-bipyridine)iron(2+), denoted as [Fe(bpy)₃]²⁺, is a light-triggered transformation from its initial low-spin (LS) singlet ground state (¹A₁) to a high-spin (HS) quintet state (⁵T₂). chemrxiv.org This process is initiated by the absorption of visible light, which populates a singlet metal-to-ligand charge-transfer (¹MLCT) state. nih.govosu.edu The subsequent relaxation to the high-spin state occurs with nearly perfect efficiency on an ultrafast timescale. nih.govsemanticscholar.org
Singlet MLCT to High-Spin Quintet State Pathways
Upon photoexcitation into the ¹MLCT band, the [Fe(bpy)₃]²⁺ complex is promoted to an excited state where an electron has moved from a metal-centered d-orbital to a π* orbital on one of the bipyridine ligands. acs.orgacs.org From this initial excited state, the system must undergo a spin-forbidden transition (ΔS = 2) to reach the final high-spin quintet state. nih.govsemanticscholar.org The exact pathway for this transition has been a subject of considerable research, with evidence pointing towards competing mechanisms. chemrxiv.orgnih.gov Quantum dynamics simulations and spectroscopic evidence suggest that the relaxation from the ¹MLCT state to the ⁵T₂ state is not a direct process but involves several intermediate steps. chemrxiv.org
Role of Triplet Metal-Centered and MLCT Intermediate States
The deactivation of the initially populated ¹MLCT state proceeds through a cascade of lower-energy excited states. Crucial intermediates in this process are triplet states, both of MLCT and metal-centered (MC) character. chemrxiv.org Following the initial excitation, the system rapidly undergoes intersystem crossing (ISC) from the ¹MLCT state to a triplet MLCT (³MLCT) state. osu.edunccr-must.ch
From the ³MLCT manifold, the pathway to the quintet state is debated. Some studies proposed a direct transition from the ³MLCT to the ⁵T₂ state. However, recent quantum dynamics simulations strongly indicate that metal-centered triplet states (³T₁ or ³MC) are essential intermediates. chemrxiv.org According to this "indirect" mechanism, the photochemical pathway is predominantly ¹MLCT → ³MLCT → ³T₁ → ⁵T₂. chemrxiv.org This pathway is facilitated by ligand vibrations that increase the coupling between the triplet and quintet states and modulate the energy levels to allow for efficient population transfer. chemrxiv.org The involvement of these intermediate states is critical for overcoming the large spin multiplicity change required to reach the final quintet state.
Ultrafast Intersystem Crossing (ISC) Processes
A defining characteristic of the photophysics of [Fe(bpy)₃]²⁺ is the extreme speed of the intersystem crossing events. The entire conversion from the initial singlet excited state to the final quintet high-spin state occurs on a sub-picosecond timescale. chemrxiv.org The initial ISC from the ¹MLCT to the ³MLCT state is exceptionally fast, occurring within tens of femtoseconds. osu.edu The subsequent population of the ⁵T₂ high-spin state from the triplet manifolds is also remarkably rapid, with studies reporting its formation in less than 50 femtoseconds. nih.govsemanticscholar.org
This near subvibrational timescale for a spin-forbidden, two-electron transition highlights that the spin flipping is intricately coupled with the electronic and structural dynamics of the molecule. nih.govsemanticscholar.org Non-totally-symmetric vibrational modes, including high-frequency modes of the bipyridine ligands, are proposed to mediate these ultrafast processes. nih.gov The rapid and efficient ISC is a general feature observed across many Fe(II) polypyridyl complexes. nccr-must.ch
Time-Resolved Spectroscopic Probes of Excited State Evolution
To unravel the complex and rapid sequence of events following photoexcitation in [Fe(bpy)₃]²⁺, specialized spectroscopic techniques with femtosecond time resolution are required. These methods allow researchers to directly observe the formation and decay of the transient intermediate states.
Femtosecond Transient Absorption Spectroscopy
Femtosecond transient absorption (TA) spectroscopy is a powerful tool for tracking the excited-state dynamics of [Fe(bpy)₃]²⁺. osu.edu In a typical TA experiment, a "pump" pulse excites the molecule, and a time-delayed "probe" pulse measures the change in absorption of the sample. scholaris.ca By varying the delay between the pump and probe, a "movie" of the spectral evolution can be created.
Studies on aqueous [Fe(bpy)₃]²⁺ have identified distinct spectral signatures for the various excited states. osu.eduresearchgate.net
¹MLCT State: This state is characterized by a very short-lived emission around 600 nm, which decays in approximately 20 femtoseconds. osu.edu
³MLCT State: This state exhibits a short-lived excited-state absorption below 400 nm and a weaker emission around 660 nm. osu.eduresearchgate.net Its lifetime is less than 150 fs. osu.edu
⁵T₂ High-Spin State: The formation of the high-spin state is marked by the appearance of a broad absorption in the ultraviolet and visible regions. nih.govnccr-must.ch The decay of this state back to the singlet ground state occurs on a much slower timescale of around 650 picoseconds. nccr-must.ch
The table below summarizes the key kinetic components observed in femtosecond transient absorption studies of [Fe(bpy)₃]²⁺ in aqueous solution.
| Time Constant (τ) | Associated Process | Spectral Region |
| < 50 fs | Depopulation of MLCT manifold / Population of ⁵T₂ state | Visible / UV |
| ~150 fs | Decay of ³MLCT state | Below 400 nm |
| ~650 ps | Relaxation of ⁵T₂ state back to ¹A₁ ground state | Ground State Bleach |
This interactive table is based on data reported in multiple ultrafast spectroscopic studies. nih.govosu.edunccr-must.ch
Ultrafast XUV Photoemission Spectroscopy
Ultrafast Extreme Ultraviolet (XUV) photoemission spectroscopy provides a more direct probe of the electronic and spin state dynamics. nih.govannualreviews.org This technique monitors the transient distribution of electron density among the excited states with femtosecond resolution. nih.gov By measuring the kinetic energy of photoemitted electrons, XUV spectroscopy can distinguish between different electronic configurations of the iron center. nih.govannualreviews.org
Application of this technique to [Fe(bpy)₃]²⁺ has provided crucial insights into the SCO mechanism. It has allowed for the direct observation of the flow of population through the intermediate states, confirming that both "direct" (from ³MLCT) and "indirect" (via ³MC) pathways to the quintet state can compete, with the indirect route being dominant. chemrxiv.orgnih.gov This method offers an unambiguous way to track the spin state of the iron center in real-time, solidifying the understanding of the ultrafast spin transition. nih.gov
Time-Resolved X-ray Absorption Spectroscopy (TR-XAS, TR-XES)
Time-Resolved X-ray Absorption Spectroscopy (TR-XAS) serves as a powerful tool for directly probing the transient electronic and geometric structure of Tris(2,2'-bipyridine)iron(2+) following photoexcitation. By monitoring changes in the X-ray absorption spectrum, particularly in the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions, researchers can map the structural evolution during the spin crossover event. aip.org
Studies utilizing TR-XAS have provided detailed insights into the geometry of the high-spin (HS) quintet state (⁵T₂). Upon formation, the Fe-N bonds elongate significantly due to the population of anti-bonding e_g orbitals. aip.org Analysis of XANES and EXAFS data reveals that while the low-spin (LS) ground state possesses a high degree of symmetry (D₃), the photo-induced HS state undergoes a structural distortion to a lower, asymmetric C₁ symmetry. aip.org This symmetry breaking is characterized by inequivalent Fe-N bond elongations. aip.org These experimental findings are supported by density functional theory (DFT) calculations, which confirm the departure from D₃ symmetry in the HS state. aip.org
Transient Near Edge X-ray Absorption Fine Structure (NEXAFS) measurements at the Fe L₃-edge and N K-edge provide element-specific information about the changes in the electronic structure. researchgate.net These experiments can track the depletion of the LS ground state and the appearance of the HS state with high temporal resolution, confirming the sub-picosecond timescale of the spin transition. aip.org
| Parameter | Spin State | Experimental (XAS) Value (Å) | Calculated (DFT) Value (Å) |
|---|---|---|---|
| Average Fe-N Bond Length | LS (¹A₁) | 1.97 | 1.98 - 2.00 |
| HS (⁵T₂) | 2.17 | 2.19 - 2.21 | |
| Symmetry | LS (¹A₁) | D₃ | D₃ |
| HS (⁵T₂) | C₁ (Asymmetric) | C₁ (Asymmetric) |
Femtosecond Fluorescence Up-Conversion and Transient Anisotropy
Femtosecond fluorescence up-conversion is a technique with the requisite time resolution to capture the fleeting emission from the initial, short-lived excited states of Tris(2,2'-bipyridine)iron(2+). Upon excitation into the singlet metal-to-ligand charge-transfer (¹MLCT) band, the complex exhibits a very brief fluorescence signature before rapidly converting to non-emissive lower-lying states. osu.edu
Experiments on aqueous solutions of the complex have identified an extremely short-lived, broad emission band centered around 600 nm, which decays in approximately 20 fs. osu.edu This emission is assigned to the initially populated ¹MLCT state. Following this initial decay, a weak and also short-lived emission is observed at around 660 nm. This secondary emission is attributed to the triplet metal-to-ligand charge-transfer (³MLCT) state, which is populated via intersystem crossing (ISC) from the ¹MLCT state and decays in under 150 fs. osu.edu The exceptionally fast ISC rate is a key feature of the ultrafast spin crossover mechanism. osu.edu The subsequent decay of the ³MLCT state populates the high-spin ⁵T₂ state, which is non-emissive and relaxes non-radiatively to the ground state on a much longer timescale. osu.edu
Transient anisotropy measurements, often performed in conjunction with transient absorption spectroscopy, provide information on the rotational dynamics and the orientation of the transition dipole moments of the excited states. Studies combining transient absorption, anisotropy, and circular dichroism have been used to further elucidate the structural dynamics and symmetry changes that occur during the excited-state cascade. aip.org
| Excited State | Emission Peak Wavelength (nm) | Decay Time Constant | Assignment |
|---|---|---|---|
| ¹MLCT | ~600 | ~20 fs | Initial photo-excited state |
| ³MLCT | ~660 | <150 fs | Populated via intersystem crossing from ¹MLCT |
Femtosecond Stimulated Raman Spectroscopy (FSRS)
Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced vibrational spectroscopy technique capable of recording high-resolution Raman spectra of transient species with sub-picosecond time resolution. nih.gov This method is ideally suited for tracking the structural dynamics of Tris(2,2'-bipyridine)iron(2+) as it evolves through the spin crossover pathway. By probing the vibrational modes of the complex, FSRS can provide a real-time map of changes in bond lengths and angles. osti.gov
Upon photoexcitation, the population of the high-spin ⁵T₂ state involves a significant elongation of the Fe-N bonds. This structural change is reflected in the vibrational spectrum, particularly in the low-frequency modes corresponding to Fe-N stretching and bending. rsc.org Ultrafast optical spectroscopy experiments have observed the generation of coherent vibrational wave packets in the HS state, which manifest as oscillations in the transient absorption signal. aip.org These oscillations correspond to the vibrational modes that are impulsively excited by the ultrafast population of the HS potential energy surface. rsc.org
FSRS experiments can directly probe these coherences, identifying the specific vibrational modes involved in the structural relaxation and cooling within the HS state. osti.gov Theoretical calculations, which are benchmarked against experimental data, predict that the Fe-N stretching modes in the HS state are located in the far-IR region and are significantly red-shifted compared to the LS state, consistent with the weaker Fe-N bonds. rsc.org FSRS provides the means to experimentally verify these predictions and follow the vibrational energy dissipation in real-time.
| Vibrational Mode | Spin State | Typical Frequency Range (cm⁻¹) | Structural Significance |
|---|---|---|---|
| Fe-N Stretch | LS (¹A₁) | ~380 - 420 | Reflects strong metal-ligand bonding |
| HS (⁵T₂) | ~200 - 280 | Shift to lower frequency indicates bond weakening/elongation | |
| Ligand (bpy) Modes | LS (¹A₁) | >700 | Sensitive to changes in electronic distribution (e.g., MLCT character) and ligand conformation |
| HS (⁵T₂) | >700 |
Influence of Environmental Factors on Excited State Dynamics
Solvent Effects on Ligand Field Transitions and Ground State Recovery
The solvent environment can surprisingly exert a significant influence on the excited-state dynamics of Tris(2,2'-bipyridine)iron(2+), particularly on the non-radiative decay of the ⁵T₂ state back to the ¹A₁ ground state. nih.gov While metal-centered ligand field states are often considered to be insulated from their surroundings, studies have shown that the lifetime of the ⁵T₂ state is solvent-dependent. nih.gov
A notable example is the ~50% increase in the ⁵T₂ lifetime when the solvent is changed from water to acetonitrile (B52724). nih.gov This effect is not driven by changes to the electronic structure but is attributed to an outer-sphere reorganization energy effect. The relaxation from the high-spin state, which has a larger molecular volume due to longer Fe-N bonds, to the more compact low-spin state is accompanied by a significant change in the solute's volume. This volume change perturbs the local solvent structure, and the kinetics of this ground state recovery (GSR) process are influenced by the energy required to reorganize the solvent shell. nih.gov
Variable-temperature ultrafast spectroscopy in acetonitrile has been used to quantify the energetics of this process. These studies reveal a small but measurable activation barrier for the ⁵T₂ → ¹A₁ conversion, further supporting the role of reorganization energy in governing the decay dynamics. rsc.orgrsc.org
| Solvent | Temperature (K) | Lifetime (ns) | Activation Energy (cm⁻¹) |
|---|---|---|---|
| Water | Room Temp. | ~0.6 - 0.7 | N/A |
| Acetonitrile | 292 | 1.05 ± 0.02 | 310 ± 15 |
| 235 | 1.52 ± 0.03 |
Ion Pairing and Solvation Energy Considerations
Furthermore, simulations indicate that the solvation shell itself undergoes reorganization during the spin transition. The number of water molecules in the first hydration shell has been shown to increase upon going from the LS to the HS state, reflecting the change in the complex's size and surface topology. rsc.org Many-body interactions within the solvent shells account for a significant portion of the total interaction energy, highlighting the importance of a sophisticated model for the solvation environment that goes beyond simple pairwise additive force fields. rsc.org
Crystal Lattice and Confinement Effects
When Tris(2,2'-bipyridine)iron(2+) is incorporated into a solid-state crystal lattice, its excited-state dynamics can be dramatically altered compared to its behavior in solution. The rigid structure of the crystal imposes a "chemical pressure" on the complex, which can perturb the potential energy surfaces of the electronic states and affect the dynamics of structural rearrangements. nih.gov
Femtosecond transient absorption spectroscopy on single crystals of Fe(bpy)₃₂ has shown that while the initial ultrafast steps of the spin crossover are similar to those in solution, the lifetime of the high-spin state is drastically reduced. nih.gov In the crystal, the ⁵T₂ state lifetime was found to be approximately 100 ps, which is significantly shorter than the ~665 ps lifetime observed in aqueous solution. osu.edunih.gov This accelerated decay is attributed to the mechanical constraint of the lattice, which hinders the large-amplitude structural changes (i.e., the Fe-N bond elongation) associated with the formation of the HS state and facilitates a more rapid return to the more compact LS ground state. nih.gov
The effect of the local environment can also be tuned by doping the complex into different inert host lattices. researchgate.net These guest-host interactions can fine-tune the electronic and photophysical properties, demonstrating that confinement effects are a powerful tool for modulating the spin crossover dynamics. researchgate.net
| Environment | Lifetime | Attributed Cause for Difference |
|---|---|---|
| Aqueous Solution | ~665 ps | Relaxation governed by intrinsic properties and solvent reorganization. |
| Single Crystal (Fe(bpy)₃₂) | ~100 ps | "Chemical pressure" and confinement from the rigid lattice accelerate non-radiative decay. |
Theoretical Modeling of Ultrafast Dynamics
The sub-picosecond timescale of the light-induced spin crossover (SCO) in Tris(2,2'-bipyridine)iron(2+), denoted as [Fe(bpy)₃]²⁺, necessitates the use of sophisticated theoretical models to unravel the complex interplay of electronic and nuclear dynamics. Upon photoexcitation into the singlet metal-to-ligand charge transfer (¹MLCT) state, the system undergoes an exceptionally rapid relaxation to a metastable high-spin (HS) quintet state (⁵T₂) with nearly perfect quantum efficiency. osu.eduacs.org Theoretical modeling is indispensable for mapping the intricate pathways and identifying the driving forces behind this ultrafast transformation, which involves multiple spin-forbidden intersystem crossings through intermediate triplet states. chemrxiv.org
Quantum wavepacket dynamics simulations provide a powerful theoretical tool for tracking the time evolution of the molecular system's quantum state after photoexcitation. These simulations propagate a wavepacket, a coherent superposition of vibrational states, on multi-dimensional potential energy surfaces (PESs) representing the different electronic spin states (singlet, triplet, and quintet). chemrxiv.orgnih.gov
By solving the time-dependent Schrödinger equation, these simulations can explicitly model the non-adiabatic transitions between electronic states and the coherent motion of the nuclei. For [Fe(bpy)₃]²⁺, quantum dynamics have been instrumental in elucidating the precise mechanism of the SCO process. chemrxiv.org Recent studies employing wavepacket dynamics have shown that upon excitation to a ¹MLCT state, the system follows a sequential pathway: ¹MLCT → ³MLCT → ³T₁ → ⁵T₂. chemrxiv.org This indicates that the metal-centered (MC) triplet manifold (³T₁) acts as a crucial intermediate, catalyzing the ultrafast transfer to the final high-spin state. chemrxiv.org
These simulations highlight the importance of specific vibrational modes, particularly the stretching modes of the bipyridine ligands, in promoting efficient population transfer between the different electronic states. chemrxiv.org The dynamics are often characterized by both ballistic (non-exponential) motion on the excited-state surfaces and kinetic (exponential) population decay, revealing the multifaceted nature of the relaxation process. nih.gov
Table 1: Key Timescales in the Ultrafast Relaxation of [Fe(bpy)₃]²⁺
| Process | Timescale | Method |
| ¹MLCT decay / ³MLCT formation | < 20 fs | Femtosecond Fluorescence Up-conversion |
| ³MLCT decay | ~120 fs | Transient Absorption / Global Analysis |
| ⁵T₂ state population | ~960 fs | Transient Absorption / Global Analysis |
| ⁵T₂ decay (Ground state recovery) | ~665 ps | Transient Absorption / Global Analysis |
This table presents characteristic time constants derived from a global analysis of transient absorption data for aqueous [Fe(bpy)₃]²⁺, illustrating the sequential relaxation model. Data sourced from Gawelda et al. (2007). osu.edu
Understanding the ultrafast dynamics in [Fe(bpy)₃]²⁺ is critically dependent on accurately mapping the potential energy surfaces (PESs) of the ground and relevant excited states. These surfaces are typically calculated using computational chemistry methods like Density Functional Theory (DFT), its time-dependent extension (TD-DFT), or more advanced multiconfigurational methods such as CASPT2. nih.govacs.org The PESs are plotted as a function of key nuclear coordinates, most notably the symmetric Fe-N breathing mode, which shows a significant elongation of about 0.2 Å in the high-spin state. rsc.org
The transition from the low-spin to the high-spin state involves navigating a complex landscape of multiple, intersecting PESs corresponding to singlet, triplet, and quintet spin multiplicities. acs.org The intersections between these surfaces, known as conical intersections or surface crossings, are critical junctures where transitions between states are most probable. The efficiency of these transitions is governed by nonadiabatic coupling, primarily spin-orbit coupling (SOC), which mixes states of different spin multiplicities. nih.govresearchgate.net
Theoretical models focus on accurately calculating the energies of the various MLCT and metal-centered (MC) states and the magnitude of the SOCs between them. nih.govresearchgate.net Model Hamiltonians have been developed and refined to reproduce these surfaces and couplings, allowing for detailed simulations of the dynamics across surface crossing regions. nih.govrsc.org These calculations show that the high density of triplet states and strong SOCs facilitate the rapid cascade from the initially excited ¹MLCT state down to the quintet ⁵T₂ state, bypassing direct, spin-forbidden deactivation to the singlet ground state. osu.edu
Table 2: Calculated Relative Stabilities of [Fe(bpy)₃]²⁺ Spin States
| Method | ΔE (HS - LS) (cm⁻¹) |
| B3LYP* | 3076 |
| OPBE | 3447 |
| CASPT2 | 3447 |
This table compares the calculated energy difference (ΔE) between the high-spin (HS) and low-spin (LS) ground states using different theoretical methods. The values highlight the sensitivity of this critical parameter to the chosen computational approach. Data sourced from Kepenekian et al. (2012). acs.org
Ligand Field Theory (LFT) provides a foundational framework for understanding the electronic structure of [Fe(bpy)₃]²⁺. It describes how the electrostatic field of the six nitrogen atoms from the bipyridine ligands lifts the degeneracy of the iron's 3d orbitals, splitting them into lower-energy t₂g and higher-energy e_g* sets. beilstein-journals.org In the low-spin ground state, all six d-electrons occupy the t₂g orbitals (t₂g⁶e_g⁰). The transition to the high-spin state involves promoting two electrons to the antibonding e_g orbitals (t₂g⁴e_g*²), which explains the significant Fe-N bond elongation. beilstein-journals.org
The dynamics of the spin transition are not purely electronic; they are intimately coupled to nuclear motion. This interaction is known as spin-vibronic coupling. chemrxiv.org Specific vibrational modes, particularly those that break the molecule's octahedral symmetry (Jahn-Teller active modes) or modulate the Fe-N bond lengths, can strongly influence the energy gaps and couplings between different spin states. chemrxiv.org
Theoretical models that incorporate spin-vibronic coupling are essential for accurately simulating the SCO dynamics. These models show that ligand vibrations can transiently reduce the energy barriers between potential energy surfaces and enhance the spin-orbit coupling, thereby accelerating the intersystem crossing rates. chemrxiv.org Quantum dynamics simulations have identified that C₂-C₂′ and C₂-N stretching modes of the bipyridine ligands, in addition to the primary Fe-N breathing mode, play a crucial role in facilitating the ultrafast relaxation cascade. chemrxiv.org
The phenomenon where a system is trapped in a metastable high-spin state after photoexcitation is known as Light-Induced Excited Spin-State Trapping (LIESST). rsc.orgrsc.org While this occurs naturally in [Fe(bpy)₃]²⁺ at low temperatures, advanced theoretical concepts like Optimal Control Theory (OCT) explore the possibility of actively manipulating and controlling this process. nih.gov
OCT is a mathematical framework used to design tailored external fields, such as shaped laser pulses, to steer a quantum system towards a desired outcome. nih.gov In the context of [Fe(bpy)₃]²⁺, the goal is to control the population flow between the various excited states. For instance, OCT can be used to design a laser pulse that maximizes the population transfer to the ⁵T₂ state or, conversely, to stabilize and extend the lifetime of the intermediate MLCT states, which could be desirable for applications in photocatalysis. nih.govnih.gov
Recent theoretical studies have combined quantum wavepacket dynamics with OCT to explore the control of the SCO reaction in [Fe(bpy)₃]²⁺. nih.gov These simulations show that while simple laser pulses have a minor effect, specifically shaped electromagnetic fields can enhance the lifetime of the MLCT states. nih.gov This theoretical work demonstrates the potential for external control over the intrinsic photochemistry of spin crossover complexes, opening new avenues for the development of molecular switches and sensors. nih.gov
Redox Chemistry and Electrochemistry of Tris 2,2 Bipyridine Iron 2+
Electrochemical Characterization and Redox Potentials
The electrochemical properties of [Fe(bpy)₃]²⁺ are readily characterized by techniques such as cyclic voltammetry, which reveals the potentials at which the complex is oxidized and reduced. These studies provide fundamental insights into the electronic structure and reactivity of the molecule.
Cyclic voltammetry (CV) of [Fe(bpy)₃]²⁺ in a suitable solvent, typically acetonitrile (B52724) with a supporting electrolyte like tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]), showcases a reversible one-electron oxidation and a series of ligand-based reductions. nih.govresearchgate.net
The most prominent feature in the positive potential region is the reversible oxidation of the iron center from Fe(II) to Fe(III):
[Fe(bpy)₃]²⁺ ⇌ [Fe(bpy)₃]³⁺ + e⁻
This process is electrochemically reversible, characterized by a peak separation (ΔEₚ) close to the theoretical value of 59 mV for a one-electron process at room temperature. The formal potential (E½) for this Fe(III)/Fe(II) couple is a key parameter that is sensitive to the electronic environment of the iron center. acs.org
In the negative potential region, the complex undergoes up to three successive one-electron reductions. acs.org These are attributed to the sequential reduction of the bipyridine ligands, as the lowest unoccupied molecular orbitals (LUMOs) of the complex are primarily ligand-based in character. The first of these reductions is typically well-defined and reversible. acs.org
A representative set of redox potentials for [Fe(bpy)₃]²⁺ is presented in the table below.
| Redox Couple | E½ (V vs. Fc/Fc⁺) | Solvent/Electrolyte | Reference |
| [Fe(bpy)₃]³⁺ / [Fe(bpy)₃]²⁺ | +0.77 | CH₃CN / [NBu₄][PF₆] | nih.gov |
| [Fe(bpy)₃]²⁺ / [Fe(bpy)₃]⁺ | -1.55 | CH₃CN / [NBu₄][PF₆] | nih.gov |
| [Fe(bpy)₃]⁺ / [Fe(bpy)₃]⁰ | -1.75 | CH₃CN / [NBu₄][PF₆] | nih.gov |
| [Fe(bpy)₃]⁰ / [Fe(bpy)₃]⁻ | -1.97 | CH₃CN / [NBu₄][PF₆] | nih.gov |
| Data presented is compiled from cyclic voltammetry measurements in acetonitrile with tetrabutylammonium hexafluorophosphate as the supporting electrolyte, with potentials referenced to the ferrocene/ferrocenium couple. |
The kinetics of electron transfer for the [Fe(bpy)₃]²⁺/³⁺ couple have been studied to understand the facility with which the complex exchanges electrons with an electrode surface. The standard heterogeneous electron-transfer rate constant, k⁰, provides a quantitative measure of these kinetics.
Studies using Nicholson's method in various ionic liquids have determined that the k⁰ values for the oxidation of [Fe(bpy)₃]²⁺ are in the range of 10⁻⁴ to 10⁻³ cm s⁻¹. elsevierpure.comresearchgate.net This range indicates a quasi-reversible electron transfer process, where the rate is neither infinitely fast nor slow on the timescale of the cyclic voltammetry experiment. The rate is influenced by factors such as the viscosity of the medium and the nature of the ions in the electrolyte. elsevierpure.com
| Solvent/Ionic Liquid | Dynamic Viscosity (mPa·s at 298 K) | k⁰ (cm s⁻¹) |
| 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) | 221 | 1.1 x 10⁻⁴ |
| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) | 107 | 2.5 x 10⁻⁴ |
| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]) | 34 | 1.0 x 10⁻³ |
| Data from studies on the oxidation of [Fe(bpy)₃]²⁺ in different ionic liquids at 298 K. elsevierpure.com |
Substituent Effects on Redox Properties
The electronic properties of the bipyridine ligands can be systematically modified by introducing substituents, which in turn tunes the redox potentials of the resulting iron complex. This tunability is a powerful tool for designing complexes with specific electrochemical characteristics.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the bipyridine ligands has a predictable effect on the redox potentials of the [Fe(bpy)₃]²⁺ complex.
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density on the bipyridine ligands and, by extension, on the iron center. This makes the complex easier to oxidize (a less positive E½ for the Fe(III)/Fe(II) couple) and harder to reduce (a more negative E½ for the ligand-based reductions). nih.gov
Electron-Withdrawing Groups (e.g., -CF₃, -CN): Conversely, these groups decrease the electron density on the iron center, making the complex more difficult to oxidize (a more positive E½) and easier to reduce (a less negative E½). frontiersin.org
The magnitude of this shift in redox potential can be correlated with the electronic parameters of the substituents, such as Hammett constants. DFT calculations have shown that while substituent effects significantly alter the reduction potentials, spanning a range of over 2 eV, their impact on the ligand field strength is less pronounced. acs.org
The following table illustrates the effect of substituents on the Fe(III)/Fe(II) redox potential.
| Substituent on 4,4'-positions of bpy | E½ (V vs. Fc/Fc⁺) | Solvent/Electrolyte | Reference |
| -OCH₃ | +0.59 | CH₃CN / [NBu₄][PF₆] | nih.gov |
| -CH₃ | +0.68 | CH₃CN / [NBu₄][PF₆] | nih.gov |
| -H | +0.77 | CH₃CN / [NBu₄][PF₆] | nih.gov |
| Data compiled from cyclic voltammetry measurements in acetonitrile with tetrabutylammonium hexafluorophosphate as the supporting electrolyte. |
While the primary influence on redox potential comes from the ligand electronics and the solvent, the counterion associated with the [Fe(bpy)₃]²⁺ salt can also have a subtle effect on its electrochemical behavior and stability. In solution, the complex exists as a cation, and its interaction with the counterion can influence ion pairing, which may slightly alter the energetics of electron transfer. However, in strongly coordinating solvents and with common non-coordinating anions like PF₆⁻, ClO₄⁻, or BF₄⁻, these effects are generally minimal and the redox potentials are largely independent of the counterion. The choice of counterion can, however, significantly impact the solubility and crystallinity of the complex salt.
Stability of Oxidized Species and Decomposition Pathways
The oxidized form of the complex, [Fe(bpy)₃]³⁺, is generally stable in aprotic organic solvents like acetonitrile, allowing for its reversible electrochemical characterization. researchgate.net However, its stability is significantly lower in aqueous solutions, particularly at neutral or higher pH.
In aqueous media, [Fe(bpy)₃]³⁺ is susceptible to decomposition. researchgate.net A well-documented pathway involves the dimerization of the complex to form a μ-oxo-bridged species, μ-O-[Fe(bpy)₂(H₂O)]₂⁴⁺. nih.gov This process involves the loss of a bipyridine ligand, nucleophilic attack by water, and the formation of an Fe-O-Fe bridge. nih.gov This dimerization leads to a significant decrease in the redox potential, which is a critical consideration for applications such as aqueous redox flow batteries. nih.gov
In acidic aqueous solutions, the decomposition of both [Fe(bpy)₃]²⁺ and [Fe(bpy)₃]³⁺ can occur, though the Fe(III) complex is generally less stable. researchgate.net The decomposition can be influenced by the presence of other species in the solution. For instance, in the presence of H atoms in acidic solution, [Fe(bpy)₃]²⁺ can form a hydride intermediate, [Fe(bpy)₃H]²⁺, which then decomposes to yield H₂ and [Fe(bpy)₃]³⁺. rsc.org The reaction with hydroxyl radicals leads to the formation of OH adducts, which have their own complex decay kinetics. rsc.org
The stability of the oxidized species is a crucial factor for the practical application of [Fe(bpy)₃]²⁺ in any system that relies on its redox cycling. While stable in many organic electrochemical systems, its decomposition pathways in aqueous and protic media must be carefully considered.
Advanced Applications in Electrochemical Technologies
Electrochromic Materials and Coordination Nanosheets (CONASHs)
Electrochromic materials are substances that can change their optical properties, such as color and transparency, in response to an applied electrical potential. Tris(2,2'-bipyridine)iron(2+) is a well-known chromophore, and its integration into solid-state materials has been a subject of significant research for applications in smart windows, displays, and sensors. A particularly innovative approach involves the use of this iron complex in the fabrication of Coordination Nanosheets (CONASHs).
CONASHs are two-dimensional materials formed by the self-assembly of metal ions and organic ligands at an interface, such as a liquid-liquid interface. rsc.orgtdl.orgresearchgate.netmdpi.comresearchgate.net This method allows for the creation of large-area, thin films with a well-ordered structure. tdl.org In the context of [Fe(bpy)₃]²⁺, researchers have successfully synthesized CONASHs by reacting Fe²⁺ ions with bis(2,2'-bipyridine)-based ligands. rsc.orgtdl.orgtdl.org These nanosheets are composed of tris(2,2'-bipyridine)iron(2+) complex motifs within their framework. rsc.orgtdl.orgtdl.org
The resulting CONASH films exhibit promising electrochromic properties. rsc.orgtdl.org Due to the presence of the redox-active Fe²⁺ centers, these films can undergo color changes when an electrical potential is applied. rsc.orgtdl.org For instance, the oxidation of Fe²⁺ to Fe³⁺ within the nanosheet structure leads to a bleaching of the material's color. This process is reversible, allowing for repeated color-to-colorless or color-to-color transitions. rsc.orgtdl.org Researchers have demonstrated that these CONASH-based electrochromic devices can be operated at relatively low voltages and exhibit good switching stability over multiple cycles. rsc.orgtdl.org The performance characteristics of these materials, such as response time and coloration efficiency, make them attractive for next-generation display technologies. rsc.orgtdl.org
| CONASH Film | Color Transition | Operating Voltage | Switching Stability | Potential Application |
|---|---|---|---|---|
| NBP1 | Blue to Colorless | ±2.5 V | Stable for several cycles | Smart Windows, Displays |
| NBP2 | Magenta to Colorless | ±2.5 V | Stable for several cycles | Smart Windows, Displays |
Energy Conversion Processes (e.g., Flow Batteries, Dye-Sensitized Solar Cells)
The reversible redox couple of [Fe(bpy)₃]²⁺/[Fe(bpy)₃]³⁺ makes it a compelling candidate for applications in energy conversion and storage, notably in redox flow batteries (RFBs) and dye-sensitized solar cells (DSSCs).
Redox Flow Batteries
Redox flow batteries are a type of electrochemical energy storage device where energy is stored in liquid electrolytes. The [Fe(bpy)₃]²⁺ complex has been investigated as a catholyte in both aqueous and non-aqueous RFBs due to its high redox potential and the use of earth-abundant iron. mdpi.com
In non-aqueous RFBs, [Fe(bpy)₃]²⁺ has been part of systems demonstrating high cell voltages. For example, an asymmetric RFB using Fe(bpy)₃₂ as the catholyte and a nickel-bipyridine complex as the anolyte achieved a cell voltage of 2.26 V. rsc.orgrsc.org Symmetric cells utilizing only the [Fe(bpy)₃]²⁺ complex have also been studied, showing good voltage and coulombic efficiencies. researchgate.netrsc.orgnih.gov However, challenges such as capacity fade and the stability of the complex, particularly the counterion's effect, are areas of ongoing research to improve long-term performance. rsc.orgrsc.org
In aqueous RFBs, [Fe(bpy)₃]²⁺ offers the advantage of operating in a more environmentally benign and cost-effective medium. However, the oxidized form, [Fe(bpy)₃]³⁺, can undergo hydrolysis, leading to the formation of a dimer, µ-O-[FeIII(bpy)₂(H₂O)]₂⁴⁺, which results in a significant voltage drop during discharge. tdl.orgresearchgate.net Research efforts are focused on mitigating this issue, for instance, by using activated carbon cloth in the catholyte reservoir to interact with the hydrolysis product and improve the discharge voltage and lifetime of the battery. tdl.org Computational studies are also being employed to understand and predict the properties of [Fe(bpy)₃]²⁺ and its derivatives to address challenges like low aqueous solubility and dimerization. tdl.org
| RFB Type | Role of [Fe(bpy)₃]²⁺ | Key Performance Metrics | Challenges |
|---|---|---|---|
| Non-Aqueous (Asymmetric) | Catholyte | Cell Voltage: 2.26 V; Coulombic Efficiency: ~89%; Voltage Efficiency: ~87% | Capacity fade, solvent crossover, membrane resistance |
| Non-Aqueous (Symmetric) | Catholyte and Anolyte | Voltage Efficiency: 94.0%; Coulombic Efficiency: 96.5% | Complex stability, irreversible by-product formation |
| Aqueous | Catholyte | High redox potential | Hydrolysis of [Fe(bpy)₃]³⁺, dimerization, voltage drop |
Dye-Sensitized Solar Cells
In dye-sensitized solar cells (DSSCs), a redox mediator is a crucial component of the electrolyte, responsible for regenerating the photo-oxidized dye molecule to complete the electrical circuit. The [Fe(bpy)₃]²⁺/[Fe(bpy)₃]³⁺ redox couple has been explored as an alternative to the traditional iodide/triiodide mediator.
The use of [Fe(bpy)₃]²⁺ as a redox mediator has shown potential for achieving high open-circuit voltages (Uoc) in DSSCs. mdpi.com However, a significant challenge is the intense color of the [Fe(bpy)₃]²⁺ complex, which can lead to competitive light absorption with the sensitizing dye, thereby reducing the short-circuit current density (jsc). mdpi.com Despite this, research has demonstrated that DSSCs employing a [Fe(bpy)₃]³⁺/²⁺-based electrolyte can achieve notable power conversion efficiencies (PCE). For instance, with the RR9 dye, a PCE of 1.8% was reported, and with the D35 dye, a PCE of 4.6% was achieved. mdpi.com Studies have also indicated that the recombination rates between electrons in the semiconductor and the oxidized mediator can be lower for the iron complex compared to some cobalt-based mediators, which is advantageous for cell performance. mdpi.com Further improvements in the performance of [Fe(bpy)₃]²⁺-based DSSCs may be possible through ligand engineering to fine-tune its optical and electrochemical properties. mdpi.com
| Sensitizing Dye | Open-Circuit Voltage (Uoc) | Short-Circuit Current Density (jsc) | Fill Factor (FF) | Power Conversion Efficiency (PCE) |
|---|---|---|---|---|
| RR9 | 0.680 V | 3.5 mA·cm⁻² | 0.72 | 1.8% |
| D35 | 0.760 V | 8.8 mA·cm⁻² | 0.67 | 4.6% |
Catalytic Applications and Photoredox Chemistry of Tris 2,2 Bipyridine Iron 2+
Photocatalytic Activity and Photosensitization
The photocatalytic properties of Tris(2,2'-bipyridine)iron(2+) are rooted in its ability to absorb visible light, leading to the formation of a metal-to-ligand charge transfer (MLCT) excited state. However, a notable challenge in harnessing this complex as a photosensitizer is the rapid relaxation of its excited states. sigmaaldrich.com Despite this, its potential in driving various chemical transformations under visible light irradiation continues to be an area of active research.
Upon absorption of visible light, the Tris(2,2'-bipyridine)iron(2+) complex is promoted to an excited state. In the presence of molecular oxygen, this excited complex can initiate a series of energy or electron transfer processes that lead to the formation of reactive oxygen species (ROS). While the direct characterization of ROS generated by this specific iron complex is not extensively detailed in the literature, the mechanisms of similar tris(bipyridine) metal complexes suggest the potential formation of singlet oxygen (¹O₂) via energy transfer and superoxide (B77818) radicals (O₂⁻) through electron transfer. These highly reactive species are the primary drivers of the complex's photocatalytic oxidation capabilities.
The ability of Tris(2,2'-bipyridine)iron(2+) to generate ROS under visible light makes it a candidate for the photocatalytic degradation of organic pollutants in water. Research has shown that when immobilized on a resin, this iron complex can activate molecular oxygen under visible light to efficiently degrade various organic pollutants. mdpi.com For instance, the resin-exchanged Fe(bpy)₃²⁺ system has demonstrated effective degradation of dyes, showcasing its potential for environmental remediation applications. The catalytic cycle involves the photo-excited iron complex, which then activates dioxygen to produce ROS that subsequently mineralize the organic pollutants.
In the realm of organic synthesis, Tris(2,2'-bipyridine)iron(2+) has been explored as a photocatalyst for various transformations, most notably oxidation reactions. The in-situ generation of powerful oxidizing agents (ROS) under mild conditions (visible light and ambient temperature) offers a green alternative to traditional oxidation methods. A significant application is the oxidation of styrene (B11656), where the zeolite-encapsulated complex has been shown to catalyze the formation of benzaldehyde (B42025) and styrene oxide with molecular oxygen as the oxidant under visible light irradiation. nih.govacs.orgrsc.org This demonstrates the potential of this iron complex to serve as a catalyst for selective oxidation reactions in organic synthesis.
Heterogeneous Catalysis within Confined Systems
To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and stability, Tris(2,2'-bipyridine)iron(2+) has been encapsulated within the nanoporous structures of zeolites. This approach not only facilitates catalyst separation but also influences the catalytic activity and selectivity through steric and electronic effects imposed by the zeolite framework.
The synthesis of zeolite-encapsulated Tris(2,2'-bipyridine)iron(2+) is typically achieved through a "ship-in-a-bottle" method. nih.govacs.org In this process, the iron ions are first introduced into the zeolite cages through ion exchange, followed by the diffusion of the 2,2'-bipyridine (B1663995) ligands into the pores, where they coordinate with the iron ions to form the complex within the confined space of the zeolite supercages. The successful formation of the complex inside the zeolite cages has been confirmed by various characterization techniques, including XRD and diffuse-reflectance UV-vis spectroscopy. nih.govacs.org These encapsulated catalysts have demonstrated their efficacy as robust heterogeneous photocatalysts.
The catalytic performance of zeolite-encapsulated Tris(2,2'-bipyridine)iron(2+) is significantly influenced by the nature of the co-exchanged cations present in the zeolite framework. These cations act as charge-compensating ions and can modulate the physicochemical properties of the encapsulated complex.
Alkali Metal Cations: Studies have shown that the type of alkali metal cation (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺) in zeolite Y can affect the photocatalytic oxidation of styrene. nih.gov An increase in the ionic radius of the alkali metal cation leads to an increased intensity of the MLCT absorption band of the encapsulated iron complex and a decrease in the electron density of the iron atoms. nih.gov This, in turn, correlates with the turnover number (TON) for the oxidation of styrene to benzaldehyde and styrene oxide. nih.gov In contrast, for the oxidation of benzene (B151609) to phenol (B47542) using hydrogen peroxide, the catalytic activity is enhanced in the presence of lighter alkali metal cations, suggesting that the electron density of the iron atom is a predominant factor in determining the oxidation rate. nih.gov
Interactive Data Table: Effect of Alkali Metal Cations on Styrene Oxidation
| Cation | Ionic Radius (Å) | Fe Content (wt%) | BET Surface Area (m²/g) | Styrene Conversion (%) | Benzaldehyde Selectivity (%) | Styrene Oxide Selectivity (%) |
| Li⁺ | 0.76 | 0.85 | 650 | 15.2 | 75.0 | 25.0 |
| Na⁺ | 1.02 | 0.82 | 645 | 18.5 | 78.4 | 21.6 |
| K⁺ | 1.38 | 0.78 | 630 | 22.3 | 80.7 | 19.3 |
| Rb⁺ | 1.52 | 0.75 | 615 | 25.1 | 82.5 | 17.5 |
| Cs⁺ | 1.67 | 0.71 | 600 | 28.9 | 85.1 | 14.9 |
Alkaline Earth Metal Cations: Similarly, the presence of different alkaline earth metal cations (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) within the zeolite Y cavities also modulates the catalytic activity. acs.orgrsc.org As the size of the alkaline earth metal cation increases, the BET surface area and the iron content of the catalyst decrease. acs.org Conversely, the intensity of the MLCT absorption band of the encapsulated complex increases with the heavier cations. acs.org The electron density on the iron atoms decreases, and the average Fe-N/O bond distance and coordination number increase with the heavier alkaline earth metal cations. acs.org These changes in the physicochemical properties directly impact the efficiency of the photocatalytic oxidation of styrene. acs.orgrsc.org
Interactive Data Table: Effect of Alkaline Earth Metal Cations on Styrene Oxidation
| Cation | Ionic Radius (Å) | Fe Content (wt%) | BET Surface Area (m²/g) | Styrene Conversion (%) | Benzaldehyde Selectivity (%) | Styrene Oxide Selectivity (%) |
| Mg²⁺ | 0.72 | 0.91 | 620 | 20.1 | 79.1 | 20.9 |
| Ca²⁺ | 1.00 | 0.88 | 605 | 24.7 | 81.8 | 18.2 |
| Sr²⁺ | 1.18 | 0.84 | 585 | 29.3 | 84.0 | 16.0 |
| Ba²⁺ | 1.35 | 0.80 | 560 | 33.6 | 86.3 | 13.7 |
Mechanism of Catalytic Action and Electron Density Considerations
The catalytic utility of tris(2,2'-bipyridine)iron(2+), denoted as [Fe(bpy)3]2+, in photoredox chemistry is governed by a mechanism that is fundamentally distinct from its more common ruthenium and iridium analogues. This distinction arises from the unique electronic structure and excited-state dynamics of the iron(II) center. Understanding this mechanism, along with the influence of electron density on the complex, is crucial for its application in organic synthesis.
The photoredox catalytic cycle of [Fe(bpy)3]2+ can be described through a series of fundamental steps: photoexcitation, single-electron transfer (SET), and catalyst regeneration. Unlike ruthenium(II) polypyridyl complexes which react from a long-lived metal-to-ligand charge transfer (MLCT) state, the photochemistry of [Fe(bpy)3]2+ is dominated by a short-lived, low-lying ligand-field (LF) or metal-centered (MC) excited state. researchgate.netnih.gov
Upon absorption of visible light, [Fe(bpy)3]2+ is promoted to an MLCT excited state. However, this state undergoes ultrafast deactivation, on a sub-picosecond timescale, to a non-luminescent high-spin metal-centered state. nih.gov It is this metal-centered excited state that participates in the subsequent electron transfer steps of the catalytic cycle. researchgate.netnih.gov The catalytic cycle can proceed through either an oxidative or a reductive quenching pathway, depending on the nature of the substrate and other reagents present in the reaction mixture.
Oxidative Quenching Cycle:
Photoexcitation: The ground state [Fe(bpy)3]2+ absorbs a photon, leading to the formation of the excited state, *[Fe(bpy)3]2+.
Electron Transfer to an Acceptor: The excited complex donates an electron to a suitable electron acceptor (A), resulting in the formation of the oxidized iron(III) complex, [Fe(bpy)3]3+, and the radical anion of the acceptor (A•⁻).
Substrate Oxidation and Catalyst Regeneration: The highly oxidizing [Fe(bpy)3]3+ then accepts an electron from a substrate molecule (Sub), generating the substrate radical cation (Sub•⁺) and regenerating the ground state [Fe(bpy)3]2+ catalyst, which can then re-enter the catalytic cycle.
Reductive Quenching Cycle:
Photoexcitation: Similar to the oxidative cycle, the process begins with the photoexcitation of [Fe(bpy)3]2+ to *[Fe(bpy)3]2+.
Electron Transfer from a Donor: The excited complex accepts an electron from a suitable electron donor (D), leading to the formation of the reduced iron(I) complex, [Fe(bpy)3]+, and the radical cation of the donor (D•⁺).
Substrate Reduction and Catalyst Regeneration: The highly reducing [Fe(bpy)3]+ then donates an electron to a substrate molecule (Sub), generating the substrate radical anion (Sub•⁻) and regenerating the ground state [Fe(bpy)3]2+ catalyst.
The feasibility and efficiency of these catalytic cycles are intrinsically linked to the electron density at the iron center and across the bipyridine ligands. The electron density influences the redox potentials of the various oxidation states of the complex, which in turn determines the thermodynamic driving force for the electron transfer steps.
Modifying the electronic properties of the bipyridine ligands through the introduction of electron-donating or electron-withdrawing substituents is a key strategy for tuning the catalytic activity of the complex. Electron-withdrawing groups, for instance, increase the electron affinity of the ligands, making the complex easier to reduce and a stronger oxidant in its higher oxidation states. Conversely, electron-donating groups increase the electron density on the iron center, making the complex easier to oxidize and a stronger reductant in its lower oxidation states.
Research has shown that the substitution of pyridyl moieties with imine groups can increase the reduction potentials of the higher charge states of the complex. This is attributed to the inferior σ-donating properties of imines compared to pyridyls, which leads to less stabilization of the ligand.
The table below presents theoretical and experimental reduction potentials for [Fe(bpy)3]2+ and a related complex, illustrating the impact of the ligand environment on the electronic properties.
| Complex | Charge State Transition | Theoretical Reduction Potential (V) | Experimental Reduction Potential (V) |
|---|---|---|---|
| [Fe(Bpy)3] | +3 → +2 | 0.99 | 1.11 |
| [Fe(Bpy)3] | +2 → +1 | -1.12 | -1.11 |
| [Fe(Bpy)3] | +1 → 0 | -1.39 | -1.32 |
| [Fe(Bpy)3] | 0 → -1 | -1.88 | -1.99 |
| [Fe(α-ImPy)3] | +3 → +2 | 1.19 | 1.11 |
| [Fe(α-ImPy)3] | +2 → +1 | -0.99 | -1.13 |
| [Fe(α-ImPy)3] | +1 → 0 | -1.28 | -1.38 |
| [Fe(α-ImPy)3] | 0 → -1 | -1.84 | -1.95 |
Furthermore, studies have demonstrated that replacing a bipyridine ligand with two stronger σ-donating anionic cyanide ligands ([Fe(bpy)2(CN)2]) leads to an increase in electron density at the Fe(II) center. This increased electron density cathodically shifts the metal-based oxidation wave from 0.68 V to 0.06 V (vs Fc+/0), making the complex easier to oxidize. researchgate.net This also affects the reduction of the remaining bipyridine ligands, shifting the first reduction potential by 0.32 V. researchgate.net
The following table summarizes the effect of cyanide substitution on the redox potentials of the iron-bipyridine complex.
| Complex | Redox Event | Potential (V vs Fc+/0) |
|---|---|---|
| [Fe(bpy)3]2+ | Fe(II) → Fe(III) Oxidation | 0.68 |
| [Fe(bpy)3]2+ | First bpy Reduction | -1.74 |
| [Fe(bpy)3]2+ | Second bpy Reduction | -1.93 |
| [Fe(bpy)3]2+ | Third bpy Reduction | -2.19 |
| [Fe(bpy)2(CN)2] | Fe(II) → Fe(III) Oxidation | 0.06 |
Supramolecular Chemistry and Self Assembly of Tris 2,2 Bipyridine Iron 2+ Derivatives
Coordination Chemistry as a Versatile Building Block
The foundation of the utility of tris(2,2'-bipyridine)iron(2+) in supramolecular chemistry lies in its robust coordination chemistry. The iron(II) center, with its d6 electronic configuration, readily coordinates with three bidentate 2,2'-bipyridine (B1663995) ligands to form a stable, kinetically inert octahedral complex. This inherent stability allows the complex to be treated as a single, well-defined molecular unit, or "tecton," that can be further organized into larger superstructures.
The bipyridine ligands can be chemically modified with a wide array of functional groups. These modifications can introduce additional coordination sites, hydrogen bonding motifs, or moieties capable of engaging in other non-covalent interactions. This functionalization is key to directing the self-assembly of the [Fe(bpy)3]2+ core into more complex and functional supramolecular systems. For instance, bipyridine ligands can be incorporated into larger, more complex ligand scaffolds, which upon coordination to iron(II), can form pre-organized building blocks for subsequent assembly steps.
Directed Self-Assembly of Higher-Order Metallosupramolecular Architectures
The directed self-assembly of tris(2,2'-bipyridine)iron(2+) derivatives allows for the construction of a diverse range of metallosupramolecular architectures with precise control over their size, shape, and function. This process relies on the interplay between the coordination preferences of the metal ion and the geometric and chemical information encoded within the organic ligands.
Formation of Molecular Triangles, Pentagons, and Hexagons
The synthesis of discrete, cyclic metallosupramolecular structures such as triangles, pentagons, and hexagons using tris(2,2'-bipyridine)iron(2+) derivatives is a testament to the power of coordination-driven self-assembly. By designing ligands with specific bite angles and geometries, it is possible to direct the formation of these elegant polygonal structures. While direct self-assembly of simple polygons from individual [Fe(bpy)3]2+ units is less common, the iron(II)-bipyridine motif is a crucial component in more complex systems that form such architectures. For example, the use of multitopic ligands containing bipyridine units can lead to the formation of these structures.
Different anionic templates can give rise to a variety of architectures, including Cd10L15 pentagonal prisms and Cd12L18 hexagonal prisms, showcasing the principle of forming complex polygons through templation. researchgate.net
Anion-Templated Self-Assembly Mechanisms
Anions can play a crucial, templating role in the self-assembly of supramolecular structures. The size, shape, and charge of an anion can influence the arrangement of the cationic metal complexes, directing the formation of a specific architecture over others. This templating effect arises from the electrostatic interactions between the anion and the cationic metal centers, as well as hydrogen bonding and other non-covalent interactions.
| Anion | Preferred Isomer | Probable Reason for Preference |
| Bromide | mer | Specific hydrogen bonding interactions |
| Triflate | mer | Specific hydrogen bonding interactions |
| Bistriflimide | fac | Different hydrogen bonding modes compared to bromide and triflate |
Role of Hemilabile Ligands and Flexible Bridging Units
Hemilabile ligands are hybrid ligands that contain both a strong and a weak coordinating group. The weakly bound group can dissociate from the metal center, creating a vacant coordination site that can be utilized in catalysis or in the formation of dynamic supramolecular structures. The concept of hemilability introduces an element of dynamic behavior into otherwise inert metal complexes. In the context of iron(II) chemistry, hemilabile SNS amido ligands have been shown to form high-spin paramagnetic complexes where a thioether donor is hemilabile. researchgate.net This allows for further reactivity and the potential for creating adaptive supramolecular systems.
Flexible bridging units incorporated into bipyridine ligands also play a significant role in the self-assembly of metallosupramolecular architectures. The flexibility of the linker can influence the final structure by allowing the system to adopt the most thermodynamically favorable conformation. Dinuclear iron(II) complexes bridged by bis-bipyridine ligands with varying flexibility have been synthesized, and their spin-crossover properties were found to be influenced by the nature of the bridging unit. rsc.org The steric hindrance introduced by the bridging ligands can limit intermolecular interactions, thereby affecting the cooperative effects within the supramolecular assembly. rsc.org
Synthesis of Coordination Nanosheets (CONASHs)
Coordination nanosheets (CONASHs) are two-dimensional polymeric materials formed by the coordination of metal ions and organic ligands. Tris(2,2'-bipyridine)iron(2+) complexes have been successfully employed in the fabrication of CONASHs. In one approach, bis(2,2'-bipyridine)-based ligands were coordinated with Fe2+ ions at a liquid-liquid interface to produce large-area, thin films of multilayered CONASHs. acs.org These nanosheets were found to be composed of tris(2,2'-bipyridine)-Fe2+ complex motifs within their framework. acs.org
The properties of these CONASHs can be tuned by modifying the molecular design of the bipyridine ligands. acs.org Owing to the presence of redox-active Fe2+ centers, these nanosheets exhibit interesting electrochromic properties, with potential applications in next-generation display technologies. acs.org The synthesis of heterometallic CONASHs containing both inert and labile metal ions has also been achieved by employing a metalloligand approach, further expanding the functional possibilities of these 2D materials. acs.org
| CONASH System | Ligand Type | Synthesis Method | Key Feature | Potential Application |
| NBP1 and NBP2 | Bis(2,2'-bipyridine)-based | Liquid-liquid interfacial coordination | Homogeneous, flat morphology with tris(2,2'-bipyridine)-Fe2+ motifs | Electrochromic materials |
| HMCONASHs | Metalloligands with free terpyridine units | Coordination of metalloligand with Fe2+ | Contains both inert (e.g., Os2+, Ru2+) and labile (Fe2+) metal ions | Multicolor electrochromism |
Intermolecular Interactions in Supramolecular Assemblies (e.g., π-π stacking)
In addition to the primary coordination bonds that define the structure of the tris(2,2'-bipyridine)iron(2+) complex, weaker intermolecular interactions play a critical role in the organization of these units into larger supramolecular assemblies. Among these, π-π stacking interactions are particularly significant. The aromatic nature of the bipyridine ligands facilitates stacking between adjacent complexes, which can influence the packing of the molecules in the solid state and the stability of aggregates in solution.
These π-π stacking interactions are crucial in the formation of one-dimensional chains and two-dimensional sheets in the crystal structures of various bipyridine-containing metal complexes. In some iron(II) spin crossover coordination polymers, intermolecular interactions such as π-π stacking are thought to be limited by steric hindrance, which in turn affects the spin-state switching behavior of the material. rsc.org
Hydrogen bonding is another important intermolecular force that contributes to the structure of these supramolecular assemblies. In the crystal structure of tris(2,2'-bipyridine)iron(II) with a tris(dicyanomethylidene)methanediide counter-anion, a complex three-dimensional network is formed through hydrogen bonds between the cations and anions. nih.gov These directional interactions, in concert with π-π stacking, provide a powerful means of controlling the final supramolecular architecture.
Advanced Computational Studies and Theoretical Developments
Refinements in Density Functional Theory for Spin-Crossover Systems
Density Functional Theory (DFT) has become a cornerstone for studying the electronic structure of transition metal complexes like Tris(2,2'-bipyridine)iron(2+). However, accurately describing the subtle energy differences between spin states in SCO systems presents a significant challenge, necessitating careful selection and refinement of theoretical approaches.
Hybrid Functionals and Relativistic Corrections (ZORA)
The choice of the exchange-correlation functional within DFT is critical for obtaining reliable results. Studies have systematically assessed a range of functionals for their ability to predict the high-spin (HS) and low-spin (LS) energy difference in Tris(2,2'-bipyridine)iron(2+). Calculations have shown that different functionals can yield a wide spread of values for this energy gap. nih.govresearchgate.net For instance, common Generalized Gradient Approximation (GGA) functionals (like PB86, PW91, PBE) and hybrid functionals (such as B3LYP, PBE1PBE) have been tested. nih.govresearchgate.net Among these, the revised Perdew-Burke-Ernzerhof (RPBE) functional and the modified B3LYP functional, known as B3LYP*, have demonstrated the best agreement with experimental estimates. nih.govresearchgate.net The B3LYP functional has also been shown to provide accurate geometries for the complex. acs.org
| Functional Type | Functional Name | Calculated ΔEHL (cm-1) | Reference |
|---|---|---|---|
| GGA | PB86 | -1000 to 12000 (range across various functionals) | nih.govresearchgate.net |
| GGA | PW91 | -1000 to 12000 (range across various functionals) | nih.govresearchgate.net |
| GGA | PBE | -1000 to 12000 (range across various functionals) | nih.govresearchgate.net |
| GGA | RPBE | Good agreement with experiment | nih.govresearchgate.net |
| Hybrid | B3LYP | -1000 to 12000 (range across various functionals) | nih.govresearchgate.net |
| Hybrid | B3LYP* | Good agreement with experiment | nih.govresearchgate.net |
| Hybrid | PBE1PBE | -1000 to 12000 (range across various functionals) | nih.govresearchgate.net |
Solvent Reorganization Effects in Computational Models
The surrounding solvent environment plays a crucial role in the photophysics of Tris(2,2'-bipyridine)iron(2+). acs.org Computational models must accurately capture these solute-solvent interactions. While implicit solvation models like the Conductor-like Polarizable Continuum Model (C-PCM) are widely used to model solvent interactions and have been applied to this complex, they may be inadequate for capturing specific phenomena like strong solvatochromism. aip.orgaip.orgnih.govresearchgate.net Studies on related iron-bipyridine complexes have shown that explicit solvent models, where individual solvent molecules are included in the simulation, are necessary to reproduce certain experimental observations. nih.govacs.org Direct solute-solvent interactions, such as hydrogen bonding, can be responsible for large solvatochromic shifts. nih.govacs.org Computational studies reveal that the ultrafast dynamical response of the solvent is a key factor, with solvent reorganization occurring on the order of 50 to 100 femtoseconds after photoexcitation. nih.govacs.org
Ab Initio Molecular Dynamics for Solution-Phase Processes
Ab initio molecular dynamics (AIMD) simulations provide a powerful tool for studying the dynamic behavior of Tris(2,2'-bipyridine)iron(2+) in solution, offering a detailed picture of the interplay between the complex and its aqueous environment. aip.orgunige.ch These simulations have been instrumental in describing the structural changes and the reorganization of the solvation shell during the spin-crossover event. unige.ch
AIMD studies show that the transition from the low-spin to the high-spin state is accompanied by a significant elongation of the Fe-N bonds by approximately 0.191 to 0.2 Å, a finding that aligns well with experimental data. nih.govunige.ch This bond weakening also leads to increased thermal fluctuations of the entire molecular structure in the high-spin state. unige.ch Furthermore, these simulations reveal a dynamic rearrangement of the solvent, suggesting that about two water molecules are expelled from the first solvation shell of the complex upon the LS → HS transition. unige.ch This shell is characterized by water molecules intercalated between the bipyridine ligands, and their expulsion is a direct consequence of the structural changes in the complex. aip.orgunige.ch
| Spin State | Parameter | Value (Å) | Method | Reference |
|---|---|---|---|---|
| Low-Spin (LS) | Fe-N bond length | 1.966 | DFT (C-PCM/water) | aip.org |
| Low-Spin (LS) | Fe-N bond length | 1.971 | DFT (gas phase) | aip.org |
| High-Spin (HS) | Fe-N bond elongation (ΔrHL) | ~0.2 | DFT Assumption | nih.govresearchgate.net |
| High-Spin (HS) | Fe-N bond elongation (ΔrHL) | 0.191 | AIMD | unige.ch |
Multi-Reference Methods for Accurate Excited-State Dynamics
While DFT is effective for ground-state properties, describing the complex excited-state manifold and non-adiabatic dynamics involved in the spin-crossover process often requires more advanced, multi-reference methods. The light-induced excited spin-state trapping (LIESST) in Tris(2,2'-bipyridine)iron(2+) involves multiple electronic states of different spin multiplicities, including metal-to-ligand charge transfer (MLCT) and metal-centered (MC) states. chemrxiv.org
Quantum dynamics simulations, such as those using the multi-configuration time-dependent Hartree (MCTDH) method, have been employed to model the wavepacket dynamics following photoexcitation. researchgate.net These studies explore the intricate pathways of intersystem crossing and internal conversion. Such theoretical models are crucial for interpreting time-resolved spectroscopy results and understanding the ultrafast nature of the LIESST reactions, which typically occur within tens to hundreds of femtoseconds. acs.orgchemrxiv.org For instance, the initially populated MLCT states are quenched to lower-lying MC states in less than 100 fs. acs.org Advanced theoretical approaches have been used to investigate the possibility of controlling these photochemical reactions through external electromagnetic fields, aiming to stabilize the initial MLCT states and potentially increase their lifetime. researchgate.netnih.gov
Potential Energy Surfaces and Conical Intersections
The ultrafast deactivation pathway from the photo-excited MLCT states to the high-spin quintet state is governed by the topology of the multi-dimensional potential energy surfaces (PESs) of the involved electronic states. The transitions between states of different spin multiplicities are facilitated by spin-orbit coupling, while transitions between states of the same multiplicity often occur at or near conical intersections, which are points of degeneracy between electronic states.
Emerging Research Directions and Future Perspectives
Exploration of Quantum Coherence in Ultrafast Dynamics
Recent advancements in spectroscopic techniques have enabled the investigation of quantum coherence in the ultrafast dynamics of [Fe(bpy)3]2+. Upon photoexcitation, this complex undergoes a rapid transition from a low-spin (LS) ground state to a high-spin (HS) excited state, a process known as light-induced excited spin-state trapping (LIESST). researchgate.netnih.gov The timescale of this spin crossover is on the order of femtoseconds, allowing researchers to probe the coherent motion of electrons and nuclei. researchgate.netmdpi.com
Ultrafast XUV photoemission spectroscopy and femtosecond optical pump/x-ray probe techniques have been instrumental in tracking the transient electron density distribution and the population of the quintet state with remarkable time resolution. researchgate.netmdpi.com Studies have revealed that the high-spin state is populated in approximately 150 femtoseconds. researchgate.net Quantum dynamics simulations are being employed to unravel the intricate photochemical pathways, suggesting that metal-centered (MC) triplet states play a crucial role in the transition to the high-spin quintet state. chemrxiv.org These theoretical models, which account for non-adiabatic and spin-orbit couplings, are essential for interpreting the complex data from time-resolved spectroscopy. chemrxiv.org The observation of coherently-activated reaction pathways, particularly when d-d transitions are involved, points towards the potential to control the spin-crossover reaction using external electromagnetic fields. researchgate.netnih.gov
Future research in this area will likely focus on enhancing the coherence of structural dynamics to direct the outcome of photochemical reactions. By understanding and controlling the quantum coherence in [Fe(bpy)3]2+, scientists aim to design more efficient molecular switches and light-harvesting devices.
Design of Advanced Spin-Crossover Materials with Tailored Properties
The spin-crossover (SCO) phenomenon in [Fe(bpy)3]2+ is a key area of research for the development of molecular switches, sensors, and data storage devices. researchgate.net The transition between the low-spin and high-spin states can be triggered by external stimuli such as light, temperature, and pressure. mdpi.comchemrxiv.org The properties of these materials are highly dependent on the molecular environment. For instance, the lifetime of the high-spin state of [Fe(bpy)3]2+ is significantly shorter in a single crystal environment (around 100 ps) compared to in solution, due to the chemical pressure exerted by the crystal lattice. nih.gov
Researchers are actively exploring methods to tailor the SCO properties of [Fe(bpy)3]2+ and related complexes. This includes the design of new ligands that can modify the ligand field strength and influence the spin-state energetics. researchgate.net By making subtle electronic and structural modifications to the bipyridine ligands, it is possible to tune the transition temperature and cooperativity of the spin crossover. researchgate.net The incorporation of hydrogen-bonding sites or the use of bis-bipyridine ligands to create dinuclear iron(II) complexes are strategies being investigated to modulate intermolecular interactions and, consequently, the SCO behavior. rsc.org
The table below summarizes key parameters related to the spin-crossover dynamics of [Fe(bpy)3]2+ under different conditions.
| Parameter | Value | Experimental Condition | Reference |
| High-Spin State Population Time | ~150 fs | Aqueous solution, following 1MLCT excitation | researchgate.net |
| High-Spin State Lifetime | ~0.6 ns | Room temperature | mdpi.com |
| High-Spin State Lifetime | ~100 ps | Single crystal Fe(II)(bpy)32 | nih.gov |
| Fe-N Bond Length Increase (LS to HS) | ~0.2 Å | General observation | mdpi.com |
Future work will focus on creating materials with more abrupt and complete spin transitions, as well as those that exhibit hysteresis, which is crucial for applications in memory devices. The development of predictive models that correlate ligand structure with SCO properties is also a significant goal.
Integration into Hybrid Material Systems and Nanostructures
Integrating [Fe(bpy)3]2+ into hybrid material systems and nanostructures is a promising strategy to harness its properties for practical applications. One notable example is the encapsulation of the complex within the cages of zeolite Y. acs.orgrsc.org This "ship-in-a-bottle" synthesis method creates a novel photocatalytic system where the zeolite framework provides a confined environment that can influence the physicochemical properties and catalytic activity of the encapsulated complex. acs.orgrsc.org
The nature of the extra-framework cations (e.g., alkali or alkaline earth metals) within the zeolite can modulate the electronic properties of the [Fe(bpy)3]2+ complex. acs.orgrsc.org For instance, increasing the size of the alkali metal cations leads to a decrease in the electron density of the iron atoms and an increase in the intensity of the metal-to-ligand charge transfer (MLCT) absorption band. acs.org These changes have a direct impact on the catalytic performance of the hybrid material. Mössbauer spectra and X-ray diffraction studies of [Fe(bpy)3]2+ synthesized in zeolite Y supercages have shown no evidence of steric distortion of the complex. rsc.org
The table below illustrates the effect of different charge-compensating cations in zeolite Y on the properties of the encapsulated [Fe(bpy)3]2+ complex.
| Cation Series | Trend with Increasing Cation Size | Observed Effect on [Fe(bpy)3]2+ | Reference |
| Alkali Metals (Li+ to Cs+) | Decreased Fe content and BET surface area | Increased MLCT intensity, decreased Fe electron density | acs.org |
| Alkaline Earth Metals (Mg2+ to Ba2+) | Decreased Fe content and BET surface area | Increased MLCT intensity, decreased Fe electron density, increased Fe-N/O bond distance | rsc.org |
Future research will likely explore the incorporation of [Fe(bpy)3]2+ into other porous materials, such as metal-organic frameworks (MOFs) and mesoporous silica, to create novel functional materials. The development of nanostructured films and nanoparticles containing [Fe(bpy)3]2+ could lead to new applications in sensing, photocatalysis, and optoelectronics.
Novel Catalytic Pathways and Green Chemistry Applications
The unique photophysical and redox properties of [Fe(bpy)3]2+ make it an attractive candidate for developing novel catalytic pathways, particularly in the context of green chemistry. The encapsulation of [Fe(bpy)3]2+ within zeolite Y has been shown to create an efficient heterogeneous photocatalyst for oxidation reactions. acs.orgrsc.org Under visible light irradiation (λ > 430 nm) and in the presence of molecular oxygen, this system can effectively catalyze the oxidation of styrene (B11656) to benzaldehyde (B42025) and styrene oxide. acs.orgrsc.org
This approach aligns with the principles of green chemistry by utilizing visible light as an energy source, employing a recyclable heterogeneous catalyst, and using molecular oxygen as a benign oxidant. blazingprojects.com The catalytic activity is correlated with the physicochemical properties of the encapsulated complex, which can be tuned by the zeolite's co-cations. acs.orgrsc.org For example, the turnover number for styrene oxidation was found to correlate with the intensity of the MLCT band and the electron density of the iron atoms. acs.org
The development of such catalytic systems is a significant step towards more sustainable chemical processes. Future research will likely focus on expanding the scope of catalytic reactions that can be performed using [Fe(bpy)3]2+-based catalysts. This includes exploring other oxidation reactions, as well as potential applications in CO2 reduction and organic synthesis. The design of more robust and efficient catalysts through further modification of the hybrid material system is a key area for future investigation.
Development of Next-Generation Spectroscopic Probes
Tris(2,2'-bipyridine)iron(2+) serves as a valuable spectroscopic probe for understanding fundamental chemical and physical processes. Its well-defined electronic transitions and ultrafast dynamics make it an ideal model system for developing and benchmarking new spectroscopic techniques. mdpi.comaip.org Advanced methods such as femtosecond transient absorption spectroscopy, time-resolved X-ray absorption spectroscopy (XAS), and ultrafast electron diffraction are being used to gain unprecedented insights into the structural and electronic changes that occur during its photochemical reactions. mdpi.comnih.govaip.org
For instance, time-resolved XAS, including X-ray Absorption Near Edge Structure (XANES), provides detailed information about the local coordination environment of the iron center during the spin-crossover event. mdpi.comaip.org These experiments have been used to determine the structure of the short-lived high-spin state. aip.org Furthermore, the complex's response to photoexcitation, including the generation of coherent vibrational wave packets, offers a means to probe electron-phonon coupling and energy dissipation pathways in molecules. nih.govaip.org
The table below lists some of the advanced spectroscopic techniques used to study [Fe(bpy)3]2+ and the information they provide.
| Spectroscopic Technique | Information Obtained | Reference |
| Femtosecond Transient Absorption | Ultrafast spin transition dynamics, high-spin state lifetime | nih.gov |
| Time-Resolved X-ray Absorption (XAS/XANES) | Structural determination of transient states, local coordination of Fe | mdpi.comaip.org |
| Ultrafast XUV Photoemission Spectroscopy | Transient electron density distribution among excited states | researchgate.net |
| Resonance Raman Spectroscopy | Wavelength-dependent activity of intraligand vibrations | researchgate.net |
| Time-Resolved Circular Dichroism | Asymmetric conformation of the high-spin state | aip.orgaip.org |
Future directions in this area involve the application of even more sophisticated techniques, such as multidimensional spectroscopy and time-resolved X-ray scattering, to obtain a more complete picture of the dynamics of [Fe(bpy)3]2+. These studies will not only enhance our understanding of this specific complex but will also contribute to the broader development of spectroscopic methods for probing complex chemical systems.
Q & A
Basic: What are the optimal synthesis conditions for tris(2,2'-bipyridine)iron(2+) complexes?
Answer:
The synthesis requires a 3:1 molar ratio of 2,2'-bipyridine ligand to Fe(II) salt, even under excess metal conditions, due to the ligand’s strong chelating stability . Ascorbic acid is often added as a reducing agent to maintain Fe(II) oxidation states during reflux in dipropylene glycol/water mixtures. Post-synthesis, precipitation with NaBF₄ or NH₄PF₆ yields stable salts. Thermal analysis confirms purity, with decomposition to Fe₂O₃ nanoparticles above 475°C .
Basic: Which spectroscopic techniques are most reliable for characterizing tris(2,2'-bipyridine)iron(2+) electronic states?
Answer:
- UV-Vis Spectroscopy: Identifies metal-to-ligand charge transfer (MLCT) bands (~520 nm) and d-d transitions. Compare with Ru(II) analogues, which exhibit stronger molar absorptivity due to higher spin-orbit coupling .
- Mössbauer Spectroscopy: Quantifies Fe(II) oxidation state and spin crossover (SCO) behavior by analyzing quadrupole splitting and isomer shifts .
- EPR Spectroscopy: Detects paramagnetic intermediates in redox-active systems .
Advanced: How do spin crossover dynamics in tris(2,2'-bipyridine)iron(2+) differ between direct and indirect mechanisms?
Answer:
Time-resolved X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) reveal two pathways:
- Direct: 3MLCT → 5T₂ (quintet) within 100 fs, observed in ultrafast pump-probe studies .
- Indirect: 3MLCT → 3T (triplet) → 5T₂, supported by temperature-dependent luminescence quenching .
Contradictions arise from solvent effects and ligand substituents (e.g., methyl groups at bipyridine positions), which alter SCO energy barriers .
Advanced: What computational methods resolve discrepancies in electronic structure predictions for tris(2,2'-bipyridine)iron(2+)?
Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and relativistic corrections (ZORA) improves agreement with experimental UV-Vis and XAS data. However, discrepancies persist in predicting MLCT lifetimes due to neglect of solvent reorganization effects . Validate calculations with multi-reference methods (CASSCF/CASPT2) for excited-state dynamics .
Basic: How does tris(2,2'-bipyridine)iron(2+) stability compare to ruthenium analogues in electrochemical applications?
Answer:
Fe(II) complexes exhibit lower photoluminescence quantum yields (<1%) and faster non-radiative decay than Ru(II) analogues (Φ = 5–10%). Cyclic voltammetry shows Fe(II/III) redox potentials at +0.8 V vs. Ag/AgCl, while Ru(II/III) occurs at +1.3 V, reflecting stronger Ru–ligand covalency . Use Fe complexes in non-emissive applications (e.g., redox mediators) and Ru for luminescent sensors .
Advanced: How do ligand modifications (e.g., tert-butyl or methyl groups) alter tris(2,2'-bipyridine)iron(2+) SCO properties?
Answer:
Bulky substituents (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) increase ligand field strength, stabilizing low-spin (LS) states. Methyl groups at 6-position reduce steric hindrance, favoring high-spin (HS) states via weakened π-backbonding. Characterize using variable-temperature magnetic susceptibility and single-crystal XRD to correlate ligand distortion with spin-state populations .
Basic: What are the limitations of X-ray crystallography for resolving tris(2,2'-bipyridine)iron(2+) structural ambiguities?
Answer:
Crystallography may fail to distinguish LS/HS states in mixed-spin systems due to averaged bond lengths. Pair with Mössbauer spectroscopy to quantify spin-state ratios. For dynamic systems (e.g., SCO-active), use synchrotron radiation for time-resolved XRD .
Advanced: Why do tris(2,2'-bipyridine)iron(2+) complexes exhibit conflicting redox behavior in different solvent systems?
Answer:
Solvent polarity and coordinating ability (e.g., H₂O vs. CH₃CN) modulate Fe(II/III) potentials. In aqueous buffers, hydrolysis competes with ligand coordination, shifting redox potentials by ~200 mV. Use non-aqueous electrolytes (e.g., TBAPF₆ in acetonitrile) for reproducible cyclic voltammetry .
Basic: How to differentiate tris(2,2'-bipyridine)iron(2+) from isostructural Co(II) or Ni(II) complexes?
Answer:
- Magnetic Moments: Fe(II) LS: µeff ~0 BM; HS: ~5.0 BM. Co(II) (µeff ~4.7 BM) and Ni(II) (µeff ~3.2 BM) lack SCO .
- EPR: Fe(II) LS is EPR-silent; Co(II) shows signals at g ~2.0 .
Advanced: What strategies mitigate contradictions in SCO activation energy measurements?
Answer:
Discrepancies arise from sample history (e.g., hydration, crystallization conditions). Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
